

physicochemical characteristics of 7-Bromoisoquinoline-1,3(2H,4H)-dione

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Compound of Interest

Compound Name: 7-Bromoisoquinoline-1,3(2H,4H)-dione

Cat. No.: B1490747

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An In-depth Technical Guide to the Physicochemical Characteristics of **7-Bromoisoquinoline-1,3(2H,4H)-dione**

Foreword

In the landscape of modern drug discovery and materials science, the isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure, serving as the foundation for a multitude of biologically active agents. The introduction of a bromine atom at the 7-position, yielding **7-Bromoisoquinoline-1,3(2H,4H)-dione**, creates a uniquely versatile intermediate. The bromine not only modulates the electronic properties of the aromatic system but also serves as a crucial synthetic handle for diversification through cross-coupling reactions. This guide provides a comprehensive, field-proven analysis of this compound's core physicochemical characteristics, moving beyond raw data to explain the causality behind experimental methodologies and their implications for research applications.

Molecular Identity and Foundational Properties

At its core, **7-Bromoisoquinoline-1,3(2H,4H)-dione** is a bicyclic heterocyclic compound. A precise understanding of its foundational properties is the mandatory first step for any laboratory work, from calculating molar quantities for a reaction to interpreting complex analytical data.

Caption: Chemical Structure of **7-Bromoisoquinoline-1,3(2H,4H)-dione**.

The fundamental quantitative data for this compound are summarized below.

Property	Value	Source(s)
CAS Number	1033330-27-6	[1] [2] [3]
Molecular Formula	C ₉ H ₆ BrNO ₂	[1] [2]
Molecular Weight	240.06 g/mol	[1] [2]
Appearance	White to off-white or green powder	[2]
Purity	Typically ≥95-98%	[1] [4]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an empirical fingerprint of the molecule, essential for structure confirmation and purity assessment. The workflow is a self-validating system where data from multiple techniques must converge to support the proposed structure.

Caption: Standard workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an appropriate solvent, capable of dissolving the compound and possessing a non-interfering signal.

Spectrum	Chemical Shift (δ) ppm	Description
^1H NMR	11.36	Singlet, 1H (exchangeable with D_2O), N-H proton
8.27	Singlet, 1H, aromatic H5 proton	
7.97	Doublet of doublets, $J = 8.1$ Hz, 1H, aromatic H6 proton	
4.04	Singlet, 2H, methylene CH_2 protons at position 4	
^{13}C NMR	171.0	Carbonyl carbon (C1)
165.2	Carbonyl carbon (C3)	
128.4	Aromatic carbon attached to bromine (C7)	

Source: Benchchem[5]

Expert Insight: The sharp singlet for the two methylene protons at 4.04 ppm confirms the tetrahydroisoquinoline backbone and indicates magnetic equivalence. The downfield chemical shift of the N-H proton at 11.36 ppm is characteristic of an amide proton involved in hydrogen bonding, which is expected in the solid state and in polar aprotic solvents like DMSO.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The analysis is rapid and confirms the presence of key carbonyl and amine functionalities.

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3361	N-H Stretch (broad)	Amide
1708	C=O Stretch (strong)	Carbonyl (dione)
1192	C-Br Stretch	Aryl Bromide

Source: Benchchem[5]

Expert Insight: The strong absorption at 1708 cm^{-1} is definitive evidence of the dione carbonyl groups. Its exact position can be sensitive to the physical state (solid vs. solution) and hydrogen bonding. The broadness of the N-H stretch is also a classic indicator of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight, providing the most direct validation of the molecular formula. For a bromine-containing compound, the isotopic pattern is a critical confirmatory data point. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion: one for the molecule containing ^{79}Br (M) and one for the molecule containing ^{81}Br (M+2). This provides an unambiguous confirmation of the presence of a single bromine atom.

Key Physicochemical Parameters

These parameters govern the compound's behavior in solution and are critical for designing experiments, from synthesis to biological assays.

Parameter	Predicted Value	Significance	Source
Boiling Point	428.1 ± 45.0 °C	Indicates low volatility; purification by distillation is not feasible.	[1][2]
Density	1.696 ± 0.06 g/cm ³	Useful for formulation and process chemistry calculations.	[1][2]
pKa	9.90 ± 0.20	Quantifies the acidity of the N-H proton, crucial for understanding ionization state at physiological pH.	[2]

Solubility Profile

Causality: The solubility is a balance between the polar amide and carbonyl groups, which favor polar solvents, and the hydrophobic brominated aromatic ring system. Therefore, high solubility is expected in polar aprotic solvents that can disrupt the crystal lattice and solvate the polar functionalities.

Experimental Protocol: Qualitative Solubility Assessment

- Preparation: Dispense ~2 mg of **7-Bromoisoquinoline-1,3(2H,4H)-dione** into six separate, labeled 1-dram vials.
- Solvent Addition: Add 0.5 mL of the following solvents to each respective vial: Water, Methanol, Dichloromethane (DCM), Acetone, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).
- Initial Observation: Vortex each vial for 30 seconds at room temperature. Observe and record solubility as 'Insoluble', 'Slightly Soluble', or 'Freely Soluble'.

- **Thermal Challenge:** Gently warm the vials showing slight or no solubility to ~50°C. Observe any change in solubility.
- **Validation:** A "freely soluble" result should yield a clear, particle-free solution. The persistence of solid material indicates insolubility or partial solubility.

Expected Results: The compound is expected to be freely soluble in DMSO and DMF, slightly soluble in acetone and DCM, and largely insoluble in methanol and water at room temperature.

Chemical Reactivity and Synthetic Applications

The true value of this molecule for researchers lies in its potential for chemical modification.

- **Palladium-Catalyzed Cross-Coupling:** The C-Br bond at the 7-position is a prime site for reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.^[1]
- **N-Functionalization:** The amide proton is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to form an anion. This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to modify the N-2 position.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable. The hazard profile is based on data from structurally related compounds and supplier safety data sheets.

Hazard Class	GHS Statement	Precautionary Measures
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation	H319: Causes serious eye irritation	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

Source: AK Scientific, Inc., ChemicalBook[2][6]

Storage and Handling Protocol:

- Handling: Always handle in a certified chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperature is between 2-8°C.[1][2] Keep away from strong oxidizing agents and incompatible substances.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

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